molecular formula C5H7NOS B088423 (4-methylthiazol-2-yl)methanol CAS No. 13750-63-5

(4-methylthiazol-2-yl)methanol

Cat. No. B088423
Key on ui cas rn: 13750-63-5
M. Wt: 129.18 g/mol
InChI Key: CQMPPPAHJBQCOY-UHFFFAOYSA-N
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Patent
US08841455B2

Procedure details

To a solution of (4-methylthiazol-2-yl)methanol (0.423 g, 3.27 mmol) in toluene (7 mL) was added thionyl chloride (0.478 mL, 6.55 mmol) dropwise. The mixture was heated to 65° C. and stirred for 1 hour. The mixture was concentrated under reduced pressure and the residue was triturated with ether. The solids were collected by filtration to afford 2-(chloromethyl)-4-methylthiazole hydrochloride (0.427 g, 71% yield) as pale yellow solids.
Quantity
0.423 g
Type
reactant
Reaction Step One
Quantity
0.478 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[C:4]([CH2:7]O)[S:5][CH:6]=1.S(Cl)([Cl:11])=O>C1(C)C=CC=CC=1>[ClH:11].[Cl:11][CH2:7][C:4]1[S:5][CH:6]=[C:2]([CH3:1])[N:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.423 g
Type
reactant
Smiles
CC=1N=C(SC1)CO
Name
Quantity
0.478 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
7 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was triturated with ether
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.ClCC=1SC=C(N1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.427 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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